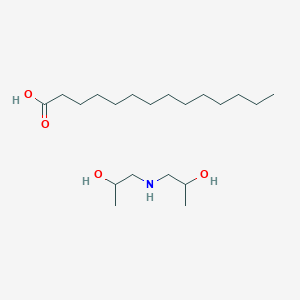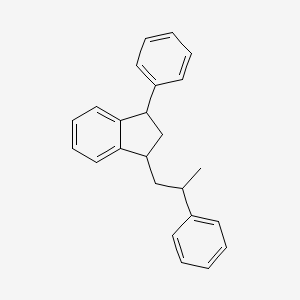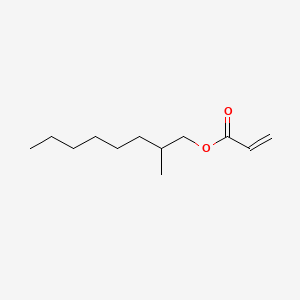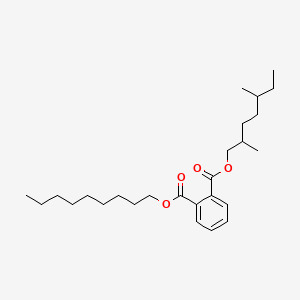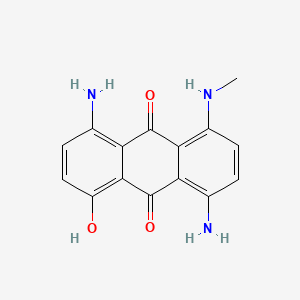
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is notable for its unique structure, which includes amino and hydroxy groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone can be synthesized through several methods, including:
Amination Reactions: Starting with 1,5-dihydroxyanthraquinone, the compound can be aminated using methylamine under controlled conditions to introduce the methylamino group.
Hydroxy Group Introduction: The hydroxy group can be introduced through hydroxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale amination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy and amino derivatives.
Substitution: The amino and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye and pigment in textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Diamino-4-hydroxyanthraquinone
- 1,5-Dihydroxy-4,8-diaminoanthraquinone
Uniqueness
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is unique due to its specific combination of amino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Propiedades
Número CAS |
94086-86-9 |
|---|---|
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
1,5-diamino-4-hydroxy-8-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H13N3O3/c1-18-8-4-2-6(16)10-12(8)14(20)11-7(17)3-5-9(19)13(11)15(10)21/h2-5,18-19H,16-17H2,1H3 |
Clave InChI |
GILFHASBSONWCJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


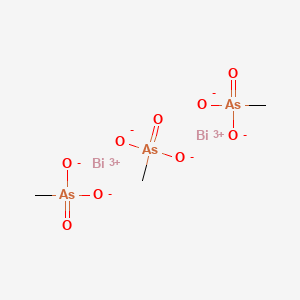
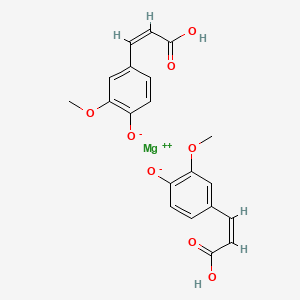
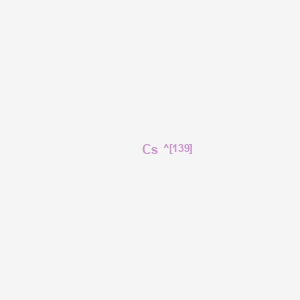
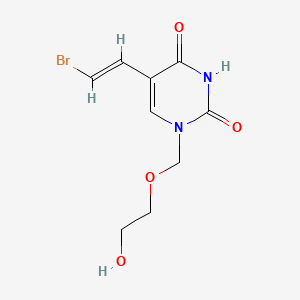
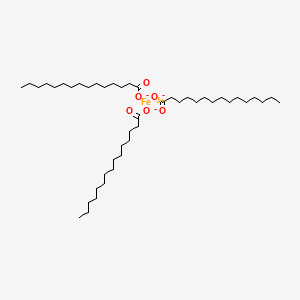
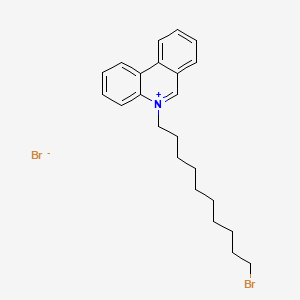
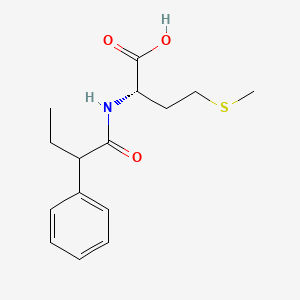

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
